methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride
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Overview
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating the mixture to reflux temperatures and using solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride
- 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is unique due to its specific structural features and the presence of the carboxylate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11;/h2,4,6,10H,3,5H2,1H3;1H |
InChI Key |
MDRXTRBSGUHELF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=CC=N2)N1.Cl |
Origin of Product |
United States |
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